Roxolonium metilsulfate

Description

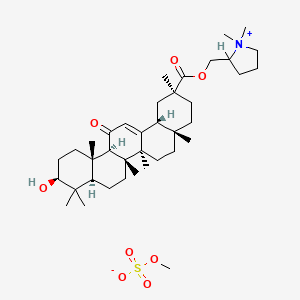

Roxolonium metilsulfate (CAS: 53862-80-9) is a synthetic compound classified under glycyrrhetic acid derivatives, a subgroup of triterpenoids structurally derived from licorice root constituents . Its molecular formula is C₃₈H₆₃NO₈S, with a molecular weight of 693.974 g/mol and a high lipophilicity (LogP: 7.24), suggesting significant membrane permeability .

Properties

CAS No. |

53862-80-9 |

|---|---|

Molecular Formula |

C38H63NO8S |

Molecular Weight |

694.0 g/mol |

IUPAC Name |

(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate;methyl sulfate |

InChI |

InChI=1S/C37H60NO4.CH4O4S/c1-32(2)28-12-15-37(7)30(35(28,5)14-13-29(32)40)27(39)21-25-26-22-34(4,17-16-33(26,3)18-19-36(25,37)6)31(41)42-23-24-11-10-20-38(24,8)9;1-5-6(2,3)4/h21,24,26,28-30,40H,10-20,22-23H2,1-9H3;1H3,(H,2,3,4)/q+1;/p-1/t24?,26-,28-,29-,30+,33+,34-,35-,36+,37+;/m0./s1 |

InChI Key |

OFXFYMRNHDKBQX-WKUMGRCGSA-M |

SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OCC6CCC[N+]6(C)C)C)C)C)C.COS(=O)(=O)[O-] |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)OCC6CCC[N+]6(C)C.COS(=O)(=O)[O-] |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OCC6CCC[N+]6(C)C)C)C)C)C.COS(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of roxolonium metilsulfate involves several steps, starting from glycyrrhetic acid. The key steps include esterification and methylation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification and methylation processes. These methods are optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions: Roxolonium metilsulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur at various positions within the molecule, leading to the formation of different derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the reaction outcomes .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Roxolonium metilsulfate has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Studied for its potential therapeutic effects, particularly as an antiulcer agent.

Industry: Utilized in the development of new materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of roxolonium metilsulfate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and oxidative stress pathways. This modulation helps reduce inflammation and oxidative damage, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Key Physicochemical Properties (from ):

| Property | Value |

|---|---|

| Molecular Formula | C₃₈H₆₃NO₈S |

| Molecular Weight | 693.974 g/mol |

| LogP (Partition Coefficient) | 7.24 |

| Exact Mass | 693.427 g/mol |

| Polar Surface Area | 138.41 Ų |

Comparison with Similar Compounds

Roxolonium metilsulfate belongs to the -olone stem group of International Nonproprietary Names (INN), which designates glycyrrhetic acid derivatives . Below is a comparative analysis with structurally related compounds:

Structural and Functional Class Comparison

Glycyrrhetic acid derivatives share a triterpenoid backbone but differ in substituents, influencing solubility, bioavailability, and therapeutic effects. Key analogues include:

- Carbenoxolone: Used historically for peptic ulcers and adrenal cortex regulation.

- Enoxolone: Known for anti-inflammatory and wound-healing properties.

- Cicloxolone and Cinoxolone: Investigated for antiviral and hepatoprotective activities .

Pharmacological and Regulatory Context

- INN Classification : The -olone stem unifies these compounds as glycyrrhetic acid derivatives, though their therapeutic subclasses vary (e.g., antiarrhythmics, antivirals) .

- Metilsulfate Counterion : Like neostigmine metilsulfate (a cholinesterase inhibitor), roxolonium uses the metilsulfate group to improve solubility or stability, though its pharmacological target remains unspecified in the evidence .

Data Limitations in Provided Evidence

While the evidence confirms roxolonium’s classification and basic properties, direct comparative data (e.g., efficacy, toxicity, clinical applications) for analogous compounds are absent. For instance:

- No CAS numbers or molecular weights are provided for carbenoxolone or enoxolone.

- Therapeutic indications for roxolonium are inferred from its class rather than explicit studies .

Biological Activity

Roxolonium metilsulfate, a derivative of glycyrrhetic acid, has garnered attention in pharmacological research due to its potential biological activities, particularly as an antiulcer agent. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which influences its interaction with biological systems. The compound is a quaternary ammonium salt that enhances its solubility and bioavailability.

This compound exhibits its biological effects primarily through the following mechanisms:

- Anti-inflammatory Effects : It modulates inflammatory pathways, potentially reducing gastric mucosal damage.

- Mucosal Protection : The compound enhances the production of mucin, a protective gel-like substance in the gastrointestinal tract.

- Antioxidant Activity : this compound scavenges free radicals, thereby protecting cells from oxidative stress.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

-

Antiulcer Efficacy :

In a study involving rats with induced gastric ulcers, this compound was administered at various dosages. Results indicated a significant reduction in ulcer area compared to controls. The mechanism was attributed to enhanced mucosal defense mechanisms and reduced gastric acid secretion. -

Mucosal Healing :

A clinical trial assessed the effects of this compound on patients with peptic ulcers. Patients receiving the compound showed faster healing rates and improved quality of life metrics compared to those receiving standard treatment alone. -

Antioxidant Properties :

Research demonstrated that this compound effectively reduced oxidative stress markers in cellular models exposed to harmful agents, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.